4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Macrophages

Researchers seeking authentic, well-characterized standards for natural product dereplication or anti-inflammatory drug discovery often face limited supply and uncertain purity of rare trinorsesquiterpenoids. 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one (CAS 133369-42-3) directly addresses this gap. - **Certified Identity & Purity**: Isolated from Euphorbia fischeriana, supplied at a consistent ≥98% purity verified by HPLC, NMR, and MS, ensuring reliable use as a reference standard for LC-MS/NMR-based phytochemical studies. - **Validated Biological Activity**: Demonstrates quantified inhibition of NO production in RAW264.7 macrophages (IC50 = 12.93 μg/mL), making it a proven benchmark hit for screening cascades and structure-activity relationship (SAR) studies targeting inflammatory pathways. - **Supply Assurance**: This specific, stereochemically-defined (4aS,8R) scaffold is offered with a commitment to quality and global delivery, supporting longitudinal research programs without interruption.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
Cat. No. B12322026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC12CCCC(C1=CC(=O)CC2)(C)O
InChIInChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3
InChIKeyNGTFVDVHOJMAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: Sourcing and Identification Guide


4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one (CAS: 133369-42-3) is a C12 trinorsesquiterpenoid featuring a bicyclic eudesmane skeleton that has lost three carbons from the standard C15 sesquiterpene framework [1]. It is a natural product isolated from the roots of Euphorbia fischeriana and Euphorbia chamaejasme . The compound possesses a defined stereochemistry, (4aS,8R), with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol [1].

Why This Trinorsesquiterpenoid Cannot Be Replaced by Generic Eudesmane Analogs


Generic substitution within the eudesmane sesquiterpenoid class is not a scientifically sound practice. 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a specific trinorsesquiterpenoid, a structural subclass of which fewer than twenty members have been discovered [1]. Its 11,12,13-trinor skeleton results from the loss of three carbons from the parent eudesmane framework [2]. This precise alteration, along with its specific hydroxylation and ketone positioning, dictates its unique three-dimensional shape and electronic properties, which in turn define its specific biological activity profile [3]. As demonstrated in the evidence below, substituting this compound with a more common eudesmane analog (e.g., one with a full C15 skeleton) would fundamentally alter the molecular target interactions and render any comparative studies invalid.

Quantitative Differentiation Evidence vs. Analog Compounds


Validated Anti-Inflammatory Potency in Macrophage Assay

This compound demonstrates a defined and reproducible anti-inflammatory effect. In a standard nitric oxide (NO) inhibition assay using mouse RAW264.7 macrophages stimulated with either LPS or IFNγ, 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one exhibits an IC50 of 12.93 μg/mL . This value provides a concrete benchmark for its potency, distinguishing it from many other eudesmane sesquiterpenoids that lack quantified anti-inflammatory data in this specific, well-characterized cellular model [1].

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Macrophages

Rare Trinor-Eudesmane Skeleton and Defined Stereochemistry

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is unambiguously defined as a 11,12,13-trinor-eudesmane sesquiterpenoid, a rare subclass with fewer than 20 known members [1]. Its full stereochemical specification is (4aS,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one [2]. This contrasts sharply with the more common 13-nor, 14-nor, or full C15 eudesmanes, which are far more abundant in nature [3].

Chemotaxonomy Natural Product Dereplication Sesquiterpenoid

Exclusive Botanical Sourcing from Euphorbia Species

This compound is specifically reported to be isolated from the roots of Euphorbia fischeriana and Euphorbia chamaejasme . This is a key differentiator from other eudesmane sesquiterpenoids, which are widely distributed across the Asteraceae, Zingiberaceae, Meliaceae, and even marine algae [1].

Natural Product Isolation Botanical Reference Euphorbia fischeriana

Verifiable High Purity for Reproducible Assays

Commercially available 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is supplied with a specified purity of ≥98% [1]. This high level of purity is critical for ensuring that observed biological activity is attributable to the target compound and not to unknown, potentially more active contaminants.

Analytical Standard QC/QA Reproducibility

High-Value Research Applications Based on Differentiated Evidence


Anti-Inflammatory Drug Discovery: NO Inhibition Hit

Leverage the quantified anti-inflammatory potency (IC50 = 12.93 μg/mL in RAW264.7 cells) to include 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one as a reference compound or starting hit in screening cascades targeting nitric oxide (NO) production and related inflammatory pathways. Its moderate activity makes it a suitable benchmark for evaluating more potent derivatives or for exploring structure-activity relationships (SAR) within the trinor-eudesmane class [1].

Dereplication and Chemotaxonomic Studies in Euphorbiaceae

Use this compound as a certified reference standard for LC-MS and NMR-based dereplication of extracts from Euphorbia fischeriana and related species . Its presence and quantity can serve as a chemical marker to authenticate plant material or to study the biosynthetic pathways of trinorsesquiterpenoids within the Euphorbiaceae family [1].

Structure-Activity Relationship Studies on Trinor-Eudesmane Scaffolds

Employ 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one as a foundational scaffold for semi-synthetic modification to probe the SAR of the rare 11,12,13-trinor-eudesmane skeleton . Its well-defined structure and available purity (≥98%) [1] make it an ideal starting material for generating analogs to map the pharmacophore requirements for anti-inflammatory or other biological activities, contrasting with the more common C15 eudesmane analogs [2].

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